molecular formula C10H13N B3266049 2-Allyl-N-methylaniline CAS No. 41652-73-7

2-Allyl-N-methylaniline

Cat. No.: B3266049
CAS No.: 41652-73-7
M. Wt: 147.22 g/mol
InChI Key: YDOWDDNYSYTRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-N-methylaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an allyl group (a three-carbon chain with a double bond) and a methyl group attached to the nitrogen atom of the aniline ring. It is used as an intermediate in the synthesis of various pharmaceuticals and electronic materials .

Scientific Research Applications

2-Allyl-N-methylaniline has several applications in scientific research:

Mechanism of Action

The electrochemical oxidation of amines, such as 2-Allyl-N-methylaniline, is an essential alternative to the conventional chemical transformation . This process provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .

Safety and Hazards

2-Allyl-N-methylaniline is classified as a combustible liquid. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The electrochemical oxidation of amines, including 2-Allyl-N-methylaniline, is a promising area of research . This process provides an alternative to conventional chemical transformations and offers a sustainable method for synthesizing and modifying a wide range of chemically useful molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Allyl-N-methylaniline typically involves the monoallylation of aniline. One common method is the use of a zirconium dioxide-supported tungsten oxide solid catalyst. This process involves the reaction of aniline with allyl alcohol, resulting in the formation of this compound with high selectivity and yield . The reaction conditions usually include a temperature range of 100-150°C and a pressure of 1-5 MPa.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow synthesis. This method ensures consistent product quality and high efficiency. The use of heterogeneous catalysts, such as tungsten oxide supported on zirconium dioxide, is preferred due to their reusability and minimal contamination of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Allyl-N-methylaniline is unique due to the presence of both an allyl and a methyl group on the nitrogen atom. This dual substitution provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

N-methyl-2-prop-2-enylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8,11H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOWDDNYSYTRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allyl-N-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Allyl-N-methylaniline
Reactant of Route 3
2-Allyl-N-methylaniline
Reactant of Route 4
Reactant of Route 4
2-Allyl-N-methylaniline
Reactant of Route 5
Reactant of Route 5
2-Allyl-N-methylaniline
Reactant of Route 6
Reactant of Route 6
2-Allyl-N-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.